3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiophene core substituted with dichloro and dimethyl groups. The compound's molecular formula is , and it has a molecular weight of approximately 331.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique chemical properties and biological activity.
These reactions are facilitated under specific conditions, such as using N,N-dimethylformamide as a solvent at elevated temperatures (around 60°C) for synthesis processes.
Research indicates that 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide exhibits promising biological activities. It has been investigated for:
The exact biological pathways and targets remain an area of active research, with ongoing studies aimed at elucidating its mechanism of action .
The synthesis of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide typically involves:
3,4-Dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide has several applications in various fields:
Its versatility makes it an interesting subject for further research and development in both academic and industrial settings .
Interaction studies focus on how 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide interacts with biological targets. These studies help identify specific enzymes or receptors that the compound may bind to, influencing their activity and contributing to its biological effects. Understanding these interactions is crucial for optimizing its therapeutic potential and minimizing side effects .
Several compounds share structural similarities with 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide. Notable examples include:
| Compound Name | Chemical Structure | Key Features |
|---|---|---|
| 3,4-Dichloro-N-(2,6-dimethylphenyl)benzo[b]thiophene-2-carboxamide | Different dimethyl substitution pattern | |
| 3-Chloro-N-(3-methylphenyl)benzo[b]thiophene-2-carboxamide | Lacks dichlorination; simpler structure | |
| 3-Methoxy-N-(4-methylphenyl)benzo[b]thiophene-2-carboxamide | Contains methoxy group instead of chlorine |
The uniqueness of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide lies in its specific substitution pattern which may influence its biological activity differently compared to similar compounds. Its dual halogenation provides distinct reactivity profiles that can be exploited for targeted synthesis in drug development .
The compound’s IUPAC name, 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide, systematically describes its molecular architecture:
Structural Classification:
| Feature | Description |
|---|---|
| Core | Benzothiophene (C8H5S) |
| Substituents | - 3,4-dichloro - 2-carboxamide - N-(3,5-dimethylphenyl) |
| Molecular Formula | C17H14Cl2N2OS |
| Molecular Weight | 375.28 g/mol |
The dimethylphenyl group enhances lipophilicity, while the dichloro substitution modulates electronic properties, influencing reactivity and biological interactions.
Benzothiophene derivatives emerged prominently in the late 20th century as researchers explored sulfur-containing heterocycles for therapeutic applications. Early work focused on 3-alkoxybenzo[b]thiophene-2-carboxamides as inhibitors of leukocyte adhesion, a key process in inflammatory diseases. These studies revealed that substituents on the benzothiophene core and phenylamide group critically influence bioactivity.
The specific compound 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide evolved from efforts to optimize halogenated analogs for improved target binding. By incorporating dichloro groups at positions 3 and 4, researchers aimed to enhance electrophilicity and steric interactions with biological receptors. Parallel work in materials science exploited the thiophene ring’s conjugated π-system for organic semiconductors, though this compound’s dichloro and dimethyl groups prioritize medicinal applications.
The sulfur atom in the thiophene ring contributes uniquely to the compound’s chemical behavior:
Comparative Reactivity:
| Reaction Type | Thiophene vs. Benzene |
|---|---|
| Electrophilic Substitution | Faster in thiophene due to sulfur’s electron donation |
| Oxidation | Thiophene forms sulfoxides/sulfones; benzene inert |
| Coordination Chemistry | Sulfur lone pairs enable metal complexation |
These attributes make 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide a versatile scaffold for probing sulfur’s role in bioactive molecules.
The construction of the benzothiophene core represents a fundamental challenge in heterocyclic chemistry, requiring sophisticated methodologies to achieve regioselective formation of the sulfur-containing bicyclic system. Two primary strategic approaches have emerged as particularly effective for accessing benzothiophene scaffolds suitable for subsequent functionalization to yield complex derivatives such as 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide.
Aryne-mediated cyclization represents a powerful synthetic strategy for benzothiophene scaffold construction, offering direct access to diversely substituted products through intermolecular bond formation processes [5]. The methodology relies on the generation of highly reactive aryne intermediates from readily available ortho-silylaryl triflate precursors, which subsequently undergo nucleophilic attack by alkynyl sulfide coupling partners [5].
The mechanistic pathway involves initial formation of the aryne intermediate through fluoride-induced elimination of the triflate group, followed by nucleophilic attack of the sulfur atom at the electrophilic carbon center [5]. This process is accompanied by intramolecular cyclization through carbon-sulfur bond formation, ultimately yielding the benzothiophene core structure [5]. The reaction demonstrates remarkable functional group tolerance, enabling the synthesis of multisubstituted benzothiophene derivatives including pentacyclic compounds [5].
Experimental conditions typically employ cesium fluoride as the fluoride source in acetonitrile solvent at elevated temperatures ranging from 80 to 120 degrees Celsius [5]. The reaction proceeds through a one-step intermolecular mechanism, avoiding the need for pre-functionalized starting materials or multiple synthetic transformations [5]. Yields for this transformation generally range from 45 to 78 percent, depending on the substitution pattern of both the aryne precursor and the alkynyl sulfide component [5].
The construction of the benzothiophene scaffold is accomplished through selective carbon-sulfur bond formation at the C1 position of 3-chlorobenzyne intermediates, followed by carbon-carbon bond formation to complete the cyclization process [5]. This regioselectivity is attributed to the inherent electronic properties of the aryne intermediate and the nucleophilic character of the sulfur atom in the alkynyl sulfide substrate [5].
Transition metal catalysis provides an alternative approach to benzothiophene scaffold construction, offering complementary reactivity profiles and functional group compatibility compared to aryne-based methodologies [7] [18]. Palladium-catalyzed processes have emerged as particularly versatile platforms for benzothiophene synthesis, enabling both oxidative cyclization and cross-coupling transformations [7] [18].
Palladium-catalyzed carbonylative approaches represent a significant advancement in benzothiophene synthesis, starting from simple 2-(methylthio)phenylacetylene building blocks in the presence of carbon monoxide and alcohols [7]. The catalytic system employs palladium iodide in combination with potassium iodide, operating under aerobic conditions with molecular oxygen serving as the external oxidant [7]. Reaction temperatures typically range from 75 to 100 degrees Celsius, with reaction times extending from 24 to 36 hours depending on substrate complexity [7].
The mechanistic pathway involves initial palladium coordination to the alkyne functionality, followed by intramolecular sulfur-5-endo-dig cyclization [7]. Subsequent iodide-promoted sulfur-demethylation occurs, generating a reactive intermediate that undergoes alkoxycarbonylation in the presence of carbon monoxide [7]. The catalytic cycle is completed through palladium reoxidation, regenerating the active catalyst species [7].
| Catalyst System | Solvent | Temperature | Yield Range | Substrate Scope |
|---|---|---|---|---|
| Palladium Iodide/Potassium Iodide | Methanol | 75°C | 57-83% | 2-(methylthio)phenylacetylenes |
| Palladium Acetate | Toluene | 130°C | 45-72% | Aryl sulfides |
| Nickel Bromide/Bipyridine | N-methylpyrrolidone | 100°C | 23-68% | Activated carboxylic acids |
Alternative transition metal-catalyzed approaches include nickel-mediated reductive cross-coupling protocols that enable formal decarboxylative coupling of carboxylic acid derivatives with amine-derived substrates [36]. These methodologies employ nickel bromide complexes with bipyridine ligands under reductive conditions, facilitating carbon-carbon bond formation through radical intermediates [36].
Palladium-catalyzed carbon-hydrogen/carbon-sulfur coupling represents another innovative approach for benzothiophene synthesis, proceeding through cleavage of both carbon-hydrogen and carbon-sulfur bonds without requiring external stoichiometric oxidants [18]. The reaction employs palladium acetate as the catalyst in toluene solvent at 130 degrees Celsius, delivering dibenzothiophene products through an unusual mechanistic pathway involving sulfonium intermediate formation [18].
The selective functionalization of benzothiophene derivatives at specific ring positions constitutes a critical aspect of synthetic methodology development, particularly for accessing complex substitution patterns such as those found in 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide. The thiophene ring exhibits distinct reactivity patterns that can be exploited for regioselective introduction of functional groups.
Chlorination of benzothiophene derivatives at the C3 and C4 positions represents a challenging synthetic transformation due to the inherent electronic properties of the heterocyclic system [11]. The development of efficient chlorination methodologies has focused on the use of mild chlorinating agents that operate under controlled conditions to achieve regioselective halogenation [11].
Sodium hypochlorite pentahydrate has emerged as an effective chlorine source for C3-chlorination of C2-substituted benzothiophene derivatives [11]. The optimal reaction conditions involve aqueous acetonitrile as the solvent system at temperatures ranging from 65 to 75 degrees Celsius [11]. The transformation provides C3-halogenated products in variable yields ranging from 30 to 65 percent, depending on the nature of the C2 substituent [11].
The mechanistic pathway for sodium hypochlorite-mediated chlorination involves initial formation of a hypochlorous acidium ion intermediate facilitated by the heteroatom [11]. This intermediate subsequently generates a C2-C3 chloronium ion through a stepwise mechanism, leading to formation of a sulfur-stabilized C2-carbocation [11]. Re-aromatization of this carbocationic intermediate ultimately yields the C3-chlorinated product [11].
Density functional theory calculations have provided mechanistic insights into the chlorination process, confirming the role of the sulfur heteroatom in stabilizing reactive intermediates [11]. The computational studies demonstrate that the heteroatom enables formation of the hypochlorous acidium ion, which serves as the key electrophilic species in the chlorination sequence [11].
The reaction demonstrates compatibility with various functional groups, including vinyl and alkyl substituents at the C2 position [11]. However, the presence of alcoholic functionalities leads to competing oxidation reactions at the heterobenzylic position, reducing the selectivity for C3-chlorination [11]. Additionally, carbonyl groups at the C2 position inhibit the halogenation reaction, presumably due to electronic deactivation of the thiophene ring system [11].
| Chlorinating Agent | Solvent System | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| Sodium Hypochlorite Pentahydrate | Acetonitrile/Water | 65-75°C | 30-65% | C3-selective |
| N-Chlorosuccinimide | Dichloromethane | 0-25°C | 45-70% | Mixed C3/C4 |
| Chlorine Gas | Acetic Acid | 0-10°C | 60-85% | Non-selective |
The introduction of carboxamide functionality at the C2 position of benzothiophene derivatives requires careful selection of coupling methodologies to ensure efficient amide bond formation while maintaining the integrity of the heterocyclic core [21] [26]. Multiple synthetic approaches have been developed to address the challenges associated with amide coupling in electron-deficient aromatic systems.
Direct amidation of benzothiophene-2-carboxylic acids represents the most straightforward approach to carboxamide synthesis [21]. The transformation typically employs carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide in combination with N-hydroxybenzotriazole as an activating additive [26]. Reaction conditions involve dichloromethane or dimethylformamide as solvent at temperatures ranging from 0 degrees Celsius to room temperature [26].
Alternative coupling methodologies include the use of uronium-based reagents such as 2-(1H-7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate, which demonstrates enhanced reactivity toward electron-deficient aromatic amines [26]. These reagents operate through formation of reactive acyliminium intermediates that undergo nucleophilic attack by the amine component [26].
Acid chloride-mediated amidation provides another viable route to benzothiophene carboxamides, particularly for substrates bearing electron-rich aniline coupling partners [24]. The preparation of benzothiophene-2-carbonyl chlorides typically employs thionyl chloride or phosphorus oxychloride under reflux conditions [27]. The resulting acid chlorides can be directly coupled with aromatic amines in the presence of triethylamine or pyridine as base [24].
The fusion process represents an alternative methodology for carboxamide formation, involving direct thermal coupling of benzothiophene-2-carbonyl chlorides with aromatic amines at elevated temperatures [13]. Reaction temperatures range from 130 to 150 degrees Celsius, with reaction times extending from 4 to 24 hours depending on the reactivity of the amine component [13]. This methodology demonstrates particular utility for electron-deficient anilines that exhibit reduced nucleophilicity under standard coupling conditions [13].
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has emerged as an effective coupling reagent for benzothiophene carboxamide synthesis, demonstrating remarkable resistance to racemization [28]. The reagent operates through formation of activated ester intermediates that undergo nucleophilic substitution by aromatic amines [28]. This methodology exhibits particular utility for sterically hindered substrates and demonstrates tolerance for unprotected hydroxyl groups [28].
The introduction of N-aryl substituents in benzothiophene carboxamide derivatives requires sophisticated synthetic methodologies that can accommodate the electronic and steric demands of both coupling partners. The formation of carbon-nitrogen bonds between electron-deficient aromatic amines and activated carboxylic acid derivatives presents unique challenges that have driven the development of specialized coupling protocols.
The incorporation of 3,5-dimethylphenyl substituents into benzothiophene carboxamide structures necessitates careful consideration of the electronic properties of the aniline coupling partner [39] [41]. The presence of methyl groups at the meta positions of the aromatic ring provides electronic activation toward nucleophilic substitution while simultaneously introducing steric considerations that influence reaction efficiency [39].
Buchwald-Hartwig amination represents a powerful methodology for introducing 3,5-dimethylphenyl groups through palladium-catalyzed carbon-nitrogen bond formation [39]. The reaction employs palladium catalysts in combination with sterically bulky phosphine ligands such as tri-tert-butylphosphine or dicyclohexylbiphenylphosphine [39]. Optimal reaction conditions involve toluene as solvent with sodium tert-butoxide as base at temperatures ranging from 80 to 110 degrees Celsius [39].
The choice of phosphine ligand proves critical for achieving efficient carbon-nitrogen coupling with 3,5-dimethylaniline derivatives [40]. Electron-rich and sterically bulky ligands enhance both the initial oxidative addition to aryl halides and the final reductive elimination step of the catalytic cycle [40]. Tri-tert-butylphosphine and related hindered phosphines demonstrate particular effectiveness in promoting coupling with electron-rich anilines [40].
Alternative methodologies include direct thermal coupling of activated carboxylic acid derivatives with 3,5-dimethylaniline under solvent-free conditions [37]. The reaction involves heating substituted carboxylic acids with aromatic amines at temperatures ranging from 100 to 150 degrees Celsius for 1 to 6 hours [37]. This methodology avoids the use of transition metal catalysts and organic solvents, offering environmental advantages for large-scale synthesis [37].
Electrochemical approaches provide another avenue for carbon-nitrogen bond formation, employing anodic oxidation to promote dehydrogenative coupling of aniline derivatives [38]. The electrosynthetic reaction operates in an undivided cell at slightly elevated temperatures using glassy carbon electrodes [38]. This methodology eliminates the need for chemical oxidants and metal catalysts while enabling access to substituted aniline products [38].
| Coupling Method | Catalyst System | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| Buchwald-Hartwig | Palladium/Phosphine | 80-110°C | 65-90% | High |
| Thermal Coupling | None | 100-150°C | 45-75% | Moderate |
| Electrochemical | None | 40-60°C | 50-80% | High |
| Acid Chloride | Triethylamine | 0-25°C | 70-95% | High |
Umpolung amide synthesis represents an innovative approach to N-aryl amide formation that addresses the challenges associated with electron-deficient aniline coupling partners [41]. The methodology employs N-aryl hydroxylamine derivatives as nucleophilic amine equivalents in combination with α-fluoronitroalkane coupling partners [41]. The reaction proceeds through a hydroxylamine-nitroso redox process that generates the desired N-aryl amide products without epimerization [41].
The umpolung methodology demonstrates particular utility for 3,5-dimethylphenyl derivatives, providing access to N-aryl amides that are challenging to prepare through conventional coupling methods [41]. Reaction conditions involve cesium carbonate as base in polar aprotic solvents at ambient temperature [41]. The transformation exhibits excellent chemoselectivity, providing amide products derived exclusively from N-hydroxylamine starting materials [41].
The isolation and characterization of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide requires specialized purification techniques and analytical methods to ensure product purity and structural confirmation. The complex substitution pattern and heterocyclic nature of the target compound necessitates careful optimization of purification protocols.
Column chromatography represents the primary purification method for benzothiophene carboxamide derivatives, typically employing silica gel as the stationary phase [29] [30]. Optimal mobile phase compositions include hexane-ethyl acetate gradients ranging from 100:0 to 95:5, depending on the polarity of the target compound [30]. Alternative mobile phase systems include hexane-diethyl ether gradients for compounds exhibiting intermediate polarity characteristics [30].
Flash column chromatography protocols demonstrate particular effectiveness for benzothiophene derivatives, enabling rapid separation of regioisomers and byproducts [31]. The technique employs pressure-driven solvent flow through silica gel columns, reducing separation times while maintaining resolution [31]. Typical gradient profiles begin with non-polar hexane and progress to increasingly polar solvent mixtures [31].
Recrystallization techniques provide an additional purification method for benzothiophene carboxamides, particularly for compounds exhibiting favorable crystallization properties [19]. Common recrystallization solvents include methanol, ethanol, and acetonitrile, with solvent selection based on solubility characteristics and crystal quality [19]. The process typically involves dissolution at elevated temperature followed by controlled cooling to promote crystal formation [19].
| Purification Method | Stationary Phase | Mobile Phase | Efficiency | Scalability |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/EtOAc | High | Good |
| Flash Chromatography | Silica Gel | Hexane/Et2O | Very High | Excellent |
| Recrystallization | None | Methanol | Moderate | Excellent |
| Preparative TLC | Silica Gel | Various | High | Poor |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for structural characterization of benzothiophene carboxamide derivatives [20] [29]. Proton NMR analysis provides detailed information regarding substitution patterns and connectivity, with characteristic chemical shifts for aromatic protons appearing in the 7.0 to 8.5 parts per million region [29]. Carbon-13 NMR spectroscopy offers complementary structural information, with carbonyl carbon signals typically observed around 160 to 170 parts per million [29].
Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for benzothiophene derivatives [33]. Electron impact ionization typically generates characteristic fragment ions through cleavage of carbon-nitrogen bonds adjacent to the carboxamide functionality [33]. High-resolution mass spectrometry enables precise molecular formula determination, confirming the presence of chlorine isotope patterns [29].
Infrared spectroscopy offers additional structural confirmation through identification of characteristic functional group absorptions [31]. Carboxamide carbonyl stretching frequencies typically appear around 1650 to 1680 wavenumbers, while carbon-chlorine stretching vibrations are observed in the 600 to 800 wavenumber region [31]. Aromatic carbon-hydrogen stretching frequencies provide confirmation of the benzothiophene core structure [31].
Melting point determination serves as a purity assessment tool for crystalline benzothiophene carboxamide derivatives [31]. Pure compounds typically exhibit sharp melting transitions with narrow temperature ranges, while impurities cause melting point depression and broadening [31]. Differential scanning calorimetry provides enhanced sensitivity for thermal transition analysis [32].
The molecular architecture of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide is characterized by a planar benzothiophene core system with specific geometric arrangements that influence its physicochemical properties [1] [2]. The compound exhibits a molecular formula of C₁₇H₁₃Cl₂NOS with a molecular weight of 350.27 grams per mole [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃Cl₂NOS |
| Molecular Weight (g/mol) | 350.27 |
| CAS Registry Number | 332381-95-0 |
| IUPAC Name | 3,4-dichloro-N-(3,5-dimethylphenyl)-1-benzothiophene-2-carboxamide |
| InChI Key | KTDQVRIJXLWNCU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(C)=C1)NC(=O)C1SC2=CC=CC(Cl)=C2C=1Cl |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
The structural framework consists of a fused benzothiophene ring system with two chlorine substituents positioned at the 3- and 4-positions, creating a highly conjugated aromatic system [1]. The carboxamide linkage connects this heterocyclic core to a 3,5-dimethylphenyl group, establishing a rigid molecular conformation [1] [2]. Crystallographic analysis of related benzothiophene-2-carboxamide derivatives indicates that these compounds typically crystallize in monoclinic or triclinic crystal systems with characteristic unit cell parameters [3] [4].
The molecular geometry features a planar benzothiophene moiety with the sulfur atom positioned at the 1-position, contributing to electronic delocalization across the aromatic system [5]. The dihedral angle between the benzothiophene ring system and the dimethylphenyl group is expected to be minimal, based on crystallographic data from structurally analogous compounds which show angles ranging from 3.74° to 11.93° [6] [4]. This near-coplanar arrangement facilitates extended π-conjugation throughout the molecular framework.
The carboxamide functional group adopts an anti-periplanar conformation relative to the benzothiophene core, as evidenced by torsion angle measurements in related structures [3] [4]. The chlorine substituents at positions 3 and 4 of the benzothiophene ring introduce additional steric effects and electronic perturbations that influence the overall molecular geometry and intermolecular interactions [7].
The nuclear magnetic resonance spectroscopic characteristics of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide provide distinctive fingerprints for structural identification and confirmation [8] [9] [10]. The proton NMR spectrum in deuterated dimethyl sulfoxide exhibits characteristic resonances that reflect the compound's unique structural features.
| Spectroscopic Method | Assignment | Chemical Shift/Frequency |
|---|---|---|
| ¹H NMR (DMSO-d₆) | Amide N-H stretch | δ 10.2-10.5 ppm |
| ¹H NMR (DMSO-d₆) | Aromatic protons (benzothiophene) | δ 7.2-7.9 ppm |
| ¹H NMR (DMSO-d₆) | Aromatic protons (dimethylphenyl) | δ 6.8-7.3 ppm |
| ¹H NMR (DMSO-d₆) | Methyl groups | δ 2.3-2.4 ppm |
| ¹³C NMR (DMSO-d₆) | Carbonyl carbon | δ 165-168 ppm |
| ¹³C NMR (DMSO-d₆) | Aromatic carbons | δ 120-150 ppm |
The amide nitrogen-hydrogen proton resonates as a broad singlet in the downfield region between δ 10.2-10.5 parts per million, consistent with hydrogen bonding interactions observed in related benzothiophene carboxamide structures [11] [12]. The aromatic proton resonances of the benzothiophene ring system appear as multiplets in the region δ 7.2-7.9 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituents [8] [9].
The 3,5-dimethylphenyl aromatic protons exhibit characteristic splitting patterns in the region δ 6.8-7.3 parts per million, with the meta-positioned protons appearing as distinct signals due to the symmetrical substitution pattern [9] [10]. The methyl groups on the phenyl ring resonate as sharp singlets at approximately δ 2.3-2.4 parts per million, providing unambiguous identification of the dimethyl substitution pattern [8] [9].
Carbon-13 NMR spectroscopy reveals the carbonyl carbon resonance at δ 165-168 parts per million, characteristic of amide functionality [11] [12]. The aromatic carbon resonances span the region δ 120-150 parts per million, with quaternary carbons appearing at distinct chemical shifts that reflect their electronic environments within the conjugated system [8] [9].
Infrared spectroscopic analysis provides complementary structural information through characteristic vibrational modes that are diagnostic for the functional groups present in 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide [13] [14] [15]. The infrared spectrum exhibits distinct absorption bands that correspond to specific molecular vibrations.
| Spectroscopic Method | Assignment | Chemical Shift/Frequency |
|---|---|---|
| IR Spectroscopy | Amide C=O stretch | 1670-1690 cm⁻¹ |
| IR Spectroscopy | N-H bend | 1550-1580 cm⁻¹ |
| IR Spectroscopy | Aromatic C=C stretch | 1580-1600 cm⁻¹ |
| IR Spectroscopy | C-Cl stretch | 750-850 cm⁻¹ |
The amide carbonyl stretching vibration appears as a strong absorption band in the region 1670-1690 wavenumbers, consistent with the characteristic frequency range observed for aromatic carboxamides [13] [16]. This absorption is influenced by the electron-withdrawing effects of the chlorine substituents and the extended conjugation with the benzothiophene ring system [15] [16].
The nitrogen-hydrogen bending vibration of the amide group manifests as a medium-intensity absorption in the range 1550-1580 wavenumbers [13] [14]. The aromatic carbon-carbon stretching vibrations contribute to the complex absorption pattern observed between 1580-1600 wavenumbers, reflecting the presence of multiple aromatic ring systems [15] [16].
The carbon-chlorine stretching vibrations appear in the fingerprint region between 750-850 wavenumbers, providing diagnostic information about the halogen substitution pattern [13] [14]. The specific frequencies within this range are influenced by the electronic environment of the chlorine atoms and their coupling with adjacent aromatic vibrations [15].
The thermodynamic stability and reactivity characteristics of 3,4-dichloro-N-(3,5-dimethylphenyl)benzo[b]thiophene-2-carboxamide are governed by the electronic properties of the benzothiophene core and the influence of the chlorine substituents [17] [18] [19]. Thermal analysis studies on related benzothiophene derivatives provide insight into the stability profile of this compound class.
| Property | Value/Range | Reference Basis |
|---|---|---|
| Melting Point Range | 170-180°C (estimated) | Similar benzothiophene carboxamides |
| Thermal Decomposition Temperature | >270°C | Related benzothiophene derivatives |
| Maximum Thermal Stability | Up to 270°C | Benzothiophene-2-carbaldehyde derivatives |
| Thermal Analysis Method | TGA/DTA | Thermal analysis studies |
| Stability Under Standard Conditions | Stable | Chemical stability reports |
| Sensitivity to Moisture | Moisture sensitive | Storage recommendations |
| Storage Temperature | 2-8°C (recommended) | Standard storage protocols |
Thermogravimetric analysis and differential thermal analysis of benzothiophene-2-carbaldehyde derivatives demonstrate remarkable thermal stability with decomposition temperatures exceeding 270°C [19]. The compound exhibits a melting point range estimated between 170-180°C, based on comparative analysis with structurally related benzothiophene carboxamides [20] [19].
The thermal stability is attributed to the rigid aromatic framework and the stabilizing influence of the extended π-conjugation system [19] [21]. The presence of chlorine substituents may enhance thermal stability through electronic effects, although electron-withdrawing groups can also reduce thermal stability in some benzothiophene derivatives [21].
The reactivity profile of the compound is influenced by the electrophilic character imparted by the chlorine substituents and the nucleophilic sites available for chemical transformations [17] [18]. The benzothiophene ring system can undergo electrophilic aromatic substitution reactions, with regioselectivity determined by the electronic effects of existing substituents [22] .
The carboxamide functional group provides opportunities for nucleophilic substitution reactions and can participate in hydrogen bonding interactions that influence crystal packing and intermolecular associations [3] [4]. The compound demonstrates moisture sensitivity, requiring controlled storage conditions to maintain chemical integrity [7] [24].